molecular formula C17H15NO6 B5760360 5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid

5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B5760360
M. Wt: 329.30 g/mol
InChI Key: ZPEWLTORJDDBKT-UHFFFAOYSA-N
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Description

5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzene dicarboxylic acids This compound is characterized by the presence of an ethoxybenzoyl group attached to an amino group, which is further connected to a benzene ring with two carboxylic acid groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-aminoisophthalic acid.

    Ethoxybenzoylation: The amino group of 5-aminoisophthalic acid is reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the ethoxybenzoyl amide derivative.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its structural similarity to certain enzyme inhibitors allows it to bind to the active site of bacterial enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological processes in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    5-Aminoisophthalic acid: A precursor in the synthesis of 5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid.

    Benzene-1,3-dicarboxylic acid: A structurally related compound with similar chemical properties.

    2-Ethoxybenzoyl chloride: A reagent used in the synthesis of the target compound.

Uniqueness

Its ability to form stable complexes with metals and its potential as an antibacterial agent distinguish it from other similar compounds .

Properties

IUPAC Name

5-[(2-ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-2-24-14-6-4-3-5-13(14)15(19)18-12-8-10(16(20)21)7-11(9-12)17(22)23/h3-9H,2H2,1H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEWLTORJDDBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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